Menthyl valerate

Description

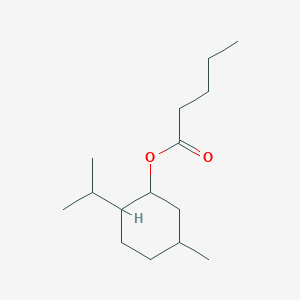

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) pentanoate |

InChI |

InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3 |

InChI Key |

LCJPVSLESAPYMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Menthyl valerate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of menthyl valerate (B167501), focusing on its chemical structure, physicochemical properties, synthesis methodologies, analytical protocols, and biological activities. It is intended to serve as a core reference for professionals in research and development.

A Note on Nomenclature: The term "menthyl valerate" is often used in literature to refer to menthyl isovalerate , the ester of menthol (B31143) and isovaleric acid (3-methylbutanoic acid). This compound, also known by the trade name Validol, is the primary subject of most pharmacological and synthesis studies.[1][2] True this compound is the ester of menthol and valeric acid (pentanoic acid). This guide will focus on the more extensively studied menthyl isovalerate and will specify when referring to the straight-chain valerate ester.

Chemical Structure and Identification

Menthyl isovalerate is a monoterpenoid ester.[3] It is structurally composed of a menthol moiety derived from L-menthol and an isovaleric acid acyl group.[2]

References

Menthyl Isovalerate: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid.[1][2] It is a transparent, colorless, oily liquid with a characteristic menthol (B31143) aroma.[1][2] This compound is utilized as a flavoring and fragrance agent in food and cosmetic products.[1][2] In some countries, it is also used as an over-the-counter anxiolytic medication.[1] This technical guide provides an in-depth overview of the physicochemical properties of menthyl isovalerate, along with detailed experimental protocols for their determination, synthesis, and analysis.

Physicochemical Properties

The fundamental physicochemical properties of menthyl isovalerate are summarized in the table below. These properties are crucial for its application in various fields, influencing its behavior in different matrices and its bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₂ | [1] |

| Molecular Weight | 240.38 g/mol | [1][3] |

| Appearance | Transparent, colorless, oily liquid with a menthol odor | [1][2] |

| Boiling Point | 260-262 °C @ 750 mmHg | [3] |

| Density | 0.900-0.910 g/mL | [3] |

| Refractive Index | 1.445-1.450 | [3] |

| Solubility | Insoluble in water; 1 mL dissolves in 10 mL of 80% ethanol (B145695) | [1][3] |

| Optical Activity ([α]²⁰/D) | -64° (neat for L-menthyl isovalerate) | [1] |

Experimental Protocols

Synthesis of Menthyl Isovalerate via Fischer Esterification

Menthyl isovalerate is commonly synthesized by the Fischer esterification of menthol and isovaleric acid, using an acid catalyst.[1][4]

Materials:

-

L-menthol

-

Isovaleric acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine L-menthol and a slight excess of isovaleric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Attach a reflux condenser and heat the mixture to 100-110°C using a heating mantle.[1][4]

-

Maintain the reaction under reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography or gas chromatography is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude menthyl isovalerate.

-

The crude product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following are generalized protocols that can be used to determine the key physicochemical properties of menthyl isovalerate.

a) Boiling Point Determination (Thiele Tube Method)

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Attach a small sample vial containing 0.5-1 mL of menthyl isovalerate to a thermometer using a rubber band.

-

Place a capillary tube (sealed end up) into the sample vial.

-

Immerse the thermometer and sample assembly into the Thiele tube, ensuring the sample is level with the upper arm of the tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

b) Density Measurement

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium. Record the temperature.

-

Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with menthyl isovalerate and allow it to reach thermal equilibrium at the same temperature.

-

Record the mass of the pycnometer filled with menthyl isovalerate (m₃).

-

The density of menthyl isovalerate is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

-

c) Refractive Index Measurement

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of menthyl isovalerate onto the lower prism using a dropper.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

-

d) Solubility Determination

-

Apparatus: Test tubes, vortex mixer, graduated pipettes.

-

Procedure (Qualitative):

-

Water: Add 1 mL of menthyl isovalerate to a test tube containing 5 mL of distilled water. Vortex the mixture vigorously for one minute. Observe if a single homogeneous phase is formed or if two distinct layers remain, indicating insolubility.

-

Ethanol: Add 1 mL of menthyl isovalerate to a test tube containing 10 mL of 80% ethanol. Vortex the mixture and observe for the formation of a single homogeneous solution, indicating solubility.

-

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of menthyl isovalerate and quantifying it in various matrices.[5][6]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

-

Injector and data acquisition system.

Chromatographic Conditions (Example):

-

Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[6]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-15°C/min.

-

Injection Volume: 1 µL.

-

Sample Preparation: Dilute the menthyl isovalerate sample in a suitable solvent (e.g., ethanol or hexane).

Procedure:

-

Prepare a standard solution of menthyl isovalerate of known concentration.

-

Prepare the sample solution for analysis.

-

Inject the standard solution to determine the retention time and response factor of menthyl isovalerate.

-

Inject the sample solution.

-

Identify the menthyl isovalerate peak in the sample chromatogram by comparing its retention time with that of the standard.

-

The purity of the sample can be determined by calculating the peak area percentage of menthyl isovalerate relative to the total area of all peaks in the chromatogram.

Visualizations

Logical Relationships and Workflows

References

- 1. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]

- 2. Menthyl isovalerate - Wikipedia [en.wikipedia.org]

- 3. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Menthyl isovalerate synthesis - chemicalbook [chemicalbook.com]

- 5. Validol (Menthyl Isovalerate) [benchchem.com]

- 6. researchgate.net [researchgate.net]

Menthyl valerate CAS number and synonyms

An In-depth Technical Guide to Menthyl Valerate (B167501)

Introduction

Menthyl valerate, also known as menthyl isovalerate or by the trade name Validol, is the menthyl ester of isovaleric acid.[1][2] It is an organic compound recognized for its characteristic menthol (B31143) aroma and a mild, sweet, fruity taste.[3][4] This compound is found naturally in plants such as peppermint and orange mint.[3] In various regions, particularly in Eastern Europe, it is utilized as an anxiolytic and sedative.[1] Beyond its pharmaceutical applications, this compound serves as a flavoring and fragrance agent in the food, cosmetic, and personal care industries.[5][6] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and key applications for researchers and drug development professionals.

Chemical Identity and Synonyms

This compound is classified as a menthane monoterpenoid.[3] Its chemical structure is based on a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring with a methyl group and a (2-methyl)-propyl group.[3] The compound's identity is defined by several identifiers, with the CAS Number being the most critical for database searches and regulatory purposes.

| Identifier Type | Value |

| Primary CAS Number | 89-47-4[7][8][9] |

| Alternate CAS Numbers | 16409-46-4 (for L-Menthyl isovalerate)[4][10], 64129-94-8[11] |

| IUPAC Name | 5-methyl-2-(propan-2-yl)cyclohexyl pentanoate[3] |

| Synonyms | Menthyl isovalerate, Validol, Menthyl pentanoate, Isovaleric acid p-menth-3-yl ester, (5-methyl-2-propan-2-yl)cyclohexyl) pentanoate[7][8][12][13] |

| Molecular Formula | C₁₅H₂₈O₂[7][11][12] |

| Molecular Weight | 240.38 g/mol [7][12] |

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid with an odor reminiscent of menthol and valerian.[7][8] It is characterized by a cooling and faintly bitter taste.[7] Its properties make it suitable for a range of applications, particularly where solubility in non-aqueous media is required.

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid[8] |

| Density | 0.903 - 0.909 g/mL at 25 °C[4][8] |

| Boiling Point | 261.0 °C at 760 mmHg[8]; 126.0 °C at 10 mmHg[8] |

| Refractive Index | 1.445 - 1.451 at 20 °C[8] |

| Vapor Pressure | 0.004 mmHg at 25 °C[8] |

| Flash Point | > 93.33 °C (> 200 °F)[8] |

| Solubility | Practically insoluble in water; freely soluble in alcohol, chloroform, ether, and oils[3][7] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common industrial method for synthesizing this compound is the direct esterification of menthol with isovaleric acid.[14][15] This acid-catalyzed reaction is a well-established method for producing esters.

Methodology:

-

Reactant Preparation: A mixture of L-menthol and isovaleric acid is prepared.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.[4][16]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100 °C and 110 °C.[4][16] The reaction is typically carried out under reflux to prevent the loss of volatile reactants and products.

-

Reaction Time: The process can take up to 48 hours to achieve moderate yields of approximately 75%.[6]

-

Work-up and Purification: Following the reaction, the mixture is cooled. The product is then subjected to neutralization and washing steps to remove the acid catalyst and any unreacted starting materials, which may generate wastewater.[6] Further purification can be achieved through distillation.

A more modern approach involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6]

Caption: Synthesis workflow for this compound via Fischer Esterification.

Analytical Protocol: Gas Chromatography (GC)

A validated gas chromatography method with flame-ionization detection (GC-FID) is used for the quantitative determination of this compound, particularly in pharmaceutical dosage forms like Validol tablets.[2]

Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent. An internal standard, such as n-octanol, is added for accurate quantification.[2]

-

GC System: A gas chromatograph equipped with a flame-ionization detector (FID) is used.

-

Column: The separation is achieved on a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m length x 0.53 mm internal diameter with a 1 µm stationary film thickness).[2]

-

Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase.

-

Detection: As this compound and the internal standard elute from the column, they are detected by the FID.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve. The method has established linearity in the range of 1.152 to 5.762 mg/mL for menthyl isovalerate, with a limit of detection (LOD) of 0.5 mg/mL.[2]

Caption: Analytical workflow for this compound using Gas Chromatography.

Applications in Research and Drug Development

This compound's biological activity is primarily as a sedative and anxiolytic, which slows down brain function to induce relaxation and relieve stress.[3] Its applications span several industries.

-

Pharmaceuticals: It is the active ingredient in Validol, a medication used to manage anxiety and neurocirculatory dystonia.[1][6] Its calming effects are leveraged in various sedative preparations.[7]

-

Flavor and Fragrance: Due to its minty and fruity aroma, it is used as a flavoring agent in foods and beverages and as a fragrance component in perfumes, deodorants, and air fresheners.[5][17]

-

Cosmetics and Personal Care: The cooling and refreshing properties of this compound make it a common ingredient in lotions, creams, soaps, and shampoos.[5]

-

Aromatherapy: It is used in aromatherapy for its soothing and calming benefits.[5][6]

Caption: Key applications of this compound across various industries.

Safety and Toxicology

This compound is considered to have low toxicity upon ingestion and skin contact.[4] However, it is classified as a skin and eye irritant and may cause respiratory irritation.[10][18] According to the Globally Harmonized System (GHS), it carries warning labels for these effects.[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[18] Standard safety precautions, such as wearing protective gloves and goggles and ensuring adequate ventilation, should be followed when handling the compound.[5]

Conclusion

This compound is a versatile monoterpenoid ester with significant applications in the pharmaceutical, food, and cosmetic industries. Its well-defined physicochemical properties and established synthesis and analytical protocols make it a compound of continued interest for researchers and developers. Its primary role as a sedative and its favorable safety profile as a flavoring agent underscore its importance in both clinical and commercial products.

References

- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]

- 4. Menthyl isovalerate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Menthyl Isovalerate | 28221-20-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]

- 7. This compound [drugfuture.com]

- 8. This compound, 89-47-4 [thegoodscentscompany.com]

- 9. SID 135034801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

- 11. This compound [webbook.nist.gov]

- 12. This compound [chemicalbook.com]

- 13. Menthyl Isovalerate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. RU2036897C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 15. RU2059605C1 - Method of synthesis of isovaleric acid methyl ester - Google Patents [patents.google.com]

- 16. Menthyl isovalerate synthesis - chemicalbook [chemicalbook.com]

- 17. sonwuapi.com [sonwuapi.com]

- 18. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Menthyl Valerate: An In-depth Technical Guide to its Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl valerate (B167501), also known as menthyl isovalerate, is a monoterpenoid ester that contributes to the characteristic aroma and flavor profile of various plants within the Mentha genus. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, biosynthesis, and the analytical methodologies used for its detection and quantification. While menthyl valerate itself is a less frequently quantified component compared to other major constituents of mint essential oils, this guide compiles available data and presents a robust framework for its study.

Data Presentation: Quantitative Analysis of Menthyl Esters in Mentha Species

Direct quantitative data for this compound in the essential oils of Mentha species is scarce in publicly available literature. However, data for the closely related ester, menthyl acetate (B1210297), is more prevalent and serves as a valuable proxy for understanding the presence and variability of menthyl esters in mint. The following tables summarize the quantitative data for menthyl acetate and other relevant compounds in the essential oils of various Mentha species.

Table 1: Percentage of Menthyl Acetate in the Essential Oil of Various Mentha Species

| Mentha Species | Plant Part | Percentage of Menthyl Acetate (%) | Reference |

| Mentha piperita | Leaves | 3.5 - 4.5 | [1] |

| Mentha piperita | Aerial Parts | 3.34 | [2] |

| Mentha piperita | - | 0.3 - 9.2 | [3] |

| Mentha arvensis | - | 0.5 - 5.3 | [4] |

| Mentha arvensis | Leaves | 22.19 | [5] |

Table 2: Other Relevant Esters and Precursors in Mentha Essential Oils

| Mentha Species | Compound | Plant Part | Percentage (%) | Reference |

| Mentha piperita | Valeric acid | - | Not specified | [3] |

| Mentha suaveolens | Piperitenone oxide | - | Major component | [6] |

| Mentha longifolia | Menthone | - | 19.31 | [7] |

| Mentha aquatica | Menthofuran | - | 51.26 - 58.59 | [8] |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-stage process that begins with the formation of its alcohol precursor, (-)-menthol, followed by an esterification step.

Biosynthesis of (-)-Menthol

The biosynthesis of (-)-menthol is a well-characterized pathway that occurs in the glandular trichomes of mint leaves. It proceeds through the methylerythritol phosphate (B84403) (MEP) pathway to generate the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Biosynthesis of (-)-Menthol.

Enzymes:

-

GPPS: Geranyl diphosphate synthase

-

LS: (-)-Limonene synthase

-

L3H: (-)-Limonene-3-hydroxylase

-

IPD: (-)-trans-Isopiperitenol dehydrogenase

-

IPR: (-)-Isopiperitenone reductase

-

IPI: (-)-cis-Isopulegone isomerase

-

PR: (+)-Pulegone reductase

-

MMR: (-)-Menthone reductase

Esterification to this compound

The final step in the formation of this compound is the esterification of (-)-menthol with isovaleric acid (or a derivative like isovaleryl-CoA). This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . While the specific AAT responsible for this compound synthesis has not been definitively identified in Mentha species, the presence and activity of AATs that catalyze the formation of other menthyl esters (like menthyl acetate) are well-documented.

Esterification of (-)-Menthol.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory method for extracting essential oils from Mentha plant material.

Workflow:

Hydrodistillation Workflow.

Methodology:

-

Plant Material: Fresh aerial parts (leaves and stems) of the Mentha species are collected.

-

Preparation: The plant material is coarsely ground to increase the surface area for efficient oil extraction.

-

Hydrodistillation: The ground plant material is placed in a round-bottom flask with distilled water. A Clevenger-type apparatus is attached, and the mixture is heated to boiling. The steam and volatile oils are condensed and collected in the separator arm of the Clevenger apparatus. The distillation is typically carried out for 3-4 hours.

-

Separation: The essential oil, being less dense than water, forms a layer on top of the aqueous phase in the separator. The oil is carefully collected.

-

Drying: Any residual water in the essential oil is removed by adding anhydrous sodium sulfate.

-

Storage: The pure essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of this compound in essential oil samples.

Workflow:

GC-MS Analysis Workflow.

Methodology:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration. An internal standard may be added for more accurate quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenes and their esters.

-

Injector: Split/splitless injector, with a typical split ratio of 1:50.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: initial temperature of 60°C for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.

-

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard or with a library of mass spectra (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of a pure standard. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Conclusion

This compound is a naturally occurring ester in plants of the Mentha genus, contributing to their complex aromatic profiles. While direct quantitative data for this specific compound is limited, the presence of its precursors, menthol and valeric acid, along with the enzymatic machinery for ester synthesis, confirms its natural occurrence. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, paving the way for further research into its distribution, biosynthesis, and potential applications in the pharmaceutical and flavor industries. Future research should focus on targeted quantitative analyses across a broader range of Mentha species and cultivars to build a more comprehensive understanding of this elusive but significant flavor compound.

References

- 1. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aensiweb.com [aensiweb.com]

- 3. kirj.ee [kirj.ee]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. ve.scielo.org [ve.scielo.org]

- 8. Composition of volatile compounds and in vitro antimicrobial activity of nine Mentha spp - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of menthyl valerate and its analogs

An In-depth Technical Guide on the Biological Activity of Menthyl Valerate (B167501) and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Menthyl valerate and its isomer, menthyl isovalerate (Validol), are monoterpene esters recognized for their diverse biological activities. This document provides a comprehensive technical overview of their pharmacological effects, with a primary focus on anxiolytic, sedative, and spasmolytic properties. We delve into the underlying mechanisms of action, including the modulation of GABAergic and monoaminergic pathways. Furthermore, this guide presents detailed experimental protocols for assessing these biological activities and summarizes key quantitative data from relevant studies. Synthesis methodologies are also reviewed, offering insights into both traditional and modern approaches. All information is supported by diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction

This compound is the menthyl ester of valeric acid, while its more commonly studied isomer, menthyl isovalerate, is the ester of isovaleric acid.[1] These compounds belong to the menthane monoterpenoids class.[2] Historically, menthyl isovalerate, often in a solution with menthol (B31143) and sold under the trade name Validol, has been utilized in several countries as an over-the-counter sedative and anxiolytic preparation.[1][3] The biological activities of these esters extend beyond sedation to include spasmolytic effects on smooth muscle and potential cardiovascular modulation.[4][5] Their lipophilic nature is thought to facilitate penetration of the blood-brain barrier, enabling direct effects on the central nervous system.[3] This guide synthesizes the current knowledge on these compounds to support further research and drug development efforts.

Biological Activities and Mechanisms of Action

Anxiolytic and Sedative Effects

The primary therapeutic application of menthyl isovalerate is for anxiety relief and sedation.[2][3] The mechanism is believed to be centered on the modulation of the central nervous system.

-

GABAergic Pathway: Studies suggest that menthyl isovalerate potentiates GABAergic signaling by interacting with β3 subunit-containing GABA-A receptors.[3] This interaction enhances the influx of chloride ions, leading to hyperpolarization of neurons and a reduction in anxiety-related neural activity.[3] This mechanism is shared by structural analogs like valerenic acid, found in valerian root.[3]

References

Menthyl Valerate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), also known as menthyl isovalerate or under the trade name Validol, is a compound recognized for its sedative and anxiolytic properties[1]. It is the menthyl ester of isovaleric acid[2]. The primary mechanism of action is believed to be a dual engagement of the transient receptor potential melastatin 8 (TRPM8) channel and the gamma-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive technical overview of the current understanding of menthyl valerate's biological activity, detailing its proposed signaling pathways, summarizing relevant quantitative data from closely related compounds, and outlining key experimental protocols for its investigation.

Core Mechanism of Action

This compound's therapeutic effects are attributed to the synergistic action of its two constituent parts upon hydrolysis: menthol (B31143) and valeric acid. The primary targets are believed to be the TRPM8 ion channel and the GABAA receptor.

TRPM8 Channel Activation and Endogenous Opioid Release

Sublingual administration of this compound is thought to activate TRPM8 channels, which are non-selective cation channels that function as the primary molecular transducer of cold sensation[3]. This activation in the oral mucosa is proposed to trigger a reflex vasodilation and the release of endogenous peptides such as endorphins and enkephalins, contributing to a calming and analgesic effect[2].

GABAA Receptor Modulation

The valeric acid and menthol components are also hypothesized to modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This positive allosteric modulation would enhance the effect of GABA, leading to increased chloride ion influx, hyperpolarization of neurons, and a consequent reduction in neuronal excitability, manifesting as anxiolysis and sedation. While direct evidence for this compound is limited, studies on its constituent, menthol, have shown potentiation of GABAA receptor-mediated currents[4][5][6][7].

Signaling Pathways

The proposed signaling pathways for this compound are depicted below.

Quantitative Data (from related compounds)

Direct quantitative data for this compound is scarce in publicly available literature. The following tables summarize key parameters for its primary active component, (-)-menthol, and other relevant compounds, which can serve as a proxy for estimating the potential activity of this compound.

Table 1: TRPM8 Channel Modulation by Menthol and Derivatives

| Compound | Parameter | Value | Species/Cell Line | Experimental Method | Reference |

| (-)-Menthol | EC50 | 81 ± 17 µM | Human TRPM8 in HEK293 cells | Calcium Imaging | [8] |

| (-)-Menthol | EC50 | 62.64 ± 1.2 µM | Mouse TRPM8 in HEK293T cells | Whole-cell Patch-clamp | [9][10] |

| (-)-Menthyl-1 (Antagonist) | IC50 (vs. menthol) | 805 ± 200 nM | Human TRPM8 in HEK293 cells | Calcium Imaging | [8] |

| (-)-Menthyl-1 (Antagonist) | IC50 (vs. menthol) | 117 ± 18 nM | Rat TRPM8 | Calcium Imaging | [8] |

Table 2: GABAA Receptor Modulation by Menthol

| Compound | Parameter | Value | Receptor Subtype | Experimental Method | Reference |

| (+)-Menthol | EC20 GABA enhancement | 496 ± 113% (at 100 µM) | α1β2γ2s | Electrophysiology (Oocytes) | [6] |

| (+)-Menthol | GABA EC50 Shift | From 82.8 to 25.0 µM (at 100 µM) | α1β2γ2s | Electrophysiology (Oocytes) | [6] |

| Menthol | Concentration for IPSC prolongation | 150-750 µM | Native rat PAG neurons | Whole-cell Patch-clamp | [4][7] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

TRPM8 Activation: Calcium Imaging Assay

This protocol is designed to measure the influx of calcium ions upon TRPM8 channel activation by this compound in a cell-based assay.

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing human TRPM8 in appropriate culture medium.

-

Plating: Seed cells at a suitable density in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.

-

Baseline Measurement: Use a fluorescence plate reader to measure the baseline fluorescence intensity of each well.

-

Compound Addition: Add varying concentrations of this compound (and appropriate controls, such as menthol as a positive control and vehicle as a negative control) to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium influx kinetics.

-

Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value for this compound.

GABAA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of this compound on the ion currents flowing through GABAA receptors.

Methodology:

-

Cell Preparation: Use Xenopus oocytes injected with cRNA for specific GABAA receptor subunits or cultured neurons (e.g., hippocampal or cortical neurons).

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Whole-Cell Recording: Establish a gigaseal and then rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Baseline Current: Perfuse the cell with an external solution containing a low concentration of GABA (e.g., EC10-EC20) to establish a stable baseline current.

-

Compound Application: Co-apply the same concentration of GABA along with varying concentrations of this compound and record the resulting current.

-

Washout: Perfuse with the GABA-containing solution alone to ensure the effect of this compound is reversible.

-

Data Analysis: Measure the peak current in the presence and absence of this compound to quantify the potentiation. Construct a concentration-response curve to determine the EC50 for the modulatory effect.

Conclusion

This compound likely exerts its anxiolytic and sedative effects through a multifaceted mechanism involving the activation of TRPM8 channels, leading to the release of endogenous opioids, and the positive allosteric modulation of GABAA receptors. While direct quantitative data for this compound is limited, the well-documented actions of its primary component, menthol, provide a strong basis for these proposed pathways. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular interactions and pharmacological profile of this compound. Such studies will be crucial for the optimization of its therapeutic applications and the development of novel drugs targeting these pathways.

References

- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]

- 2. Validol (Menthyl Isovalerate) [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 10. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Menthyl Valerate

Introduction: Menthyl valerate (B167501) is an ester known for its mild, fruity aroma, finding applications in the flavor and fragrance industries.[1][2] As with any chemical entity in research and development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For menthyl valerate, the most prominent features will be the strong carbonyl (C=O) stretch of the ester and the C-O single bond stretches, in addition to the characteristic C-H stretches of the aliphatic structure.

Data Presentation: Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750-1735 | Strong |

| C-O Stretch | Ester | 1300-1000 | Medium |

| sp³ C-H Stretch | Alkane | 2960-2850 | Strong |

Note: The expected wavenumbers are based on typical values for aliphatic esters.[3]

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)

This compound, being a liquid at room temperature, can be analyzed directly as a thin film. This is often referred to as a "neat" sample.[4]

-

Preparation of Salt Plates: Obtain two polished salt plates, typically made of Sodium Chloride (NaCl) or Potassium Bromide (KBr), from a desiccator to ensure they are free of moisture.[4][5] If necessary, clean the plates with a small amount of dry acetone (B3395972) and wipe them dry with a lint-free tissue.

-

Sample Application: Using a Pasteur pipet, place a single drop of this compound onto the center of one salt plate.[4]

-

Creating the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the two plates.[4][5] The plates should be handled by their edges to avoid contaminating the faces.

-

Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Perform a background scan to capture the spectrum of the ambient atmosphere (primarily CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.[6]

-

Sample Analysis: Mount the "sandwiched" salt plates in the sample holder within the spectrometer's sample compartment.[4]

-

Spectrum Acquisition: Initiate the sample scan. The instrument will direct a beam of infrared radiation through the sample and record the absorbance at each wavelength, generating the IR spectrum.[7]

-

Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent (like acetone), and return them to the desiccator.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment, number, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Data Presentation: Expected ¹H NMR Chemical Shifts (CDCl₃)

The structure of this compound contains several distinct proton environments. The expected chemical shifts are influenced by the electron-withdrawing ester group and the stereochemistry of the menthyl ring.

| Proton Assignment (See Structure) | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Hα (Valerate) | 2.2 - 2.4 | Triplet (t) | 2H |

| Hβ (Valerate) | 1.5 - 1.7 | Multiplet (m) | 2H |

| Hγ (Valerate) | 1.3 - 1.5 | Multiplet (m) | 2H |

| Hδ (Valerate) | 0.8 - 1.0 | Triplet (t) | 3H |

| H on C attached to O (Menthyl) | 4.5 - 4.8 | Multiplet (m) | 1H |

| Menthyl Ring Protons | 0.8 - 2.2 | Multiplet (m) | 9H |

| Menthyl -CH(CH₃)₂ Protons | 0.7 - 1.0 | Doublet (d) | 6H |

| Menthyl Ring -CH₃ Proton | 0.7 - 1.0 | Doublet (d) | 3H |

Note: These are estimated values based on general data for esters and menthol (B31143) derivatives.[3][8][9]

Data Presentation: Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C=O (Ester Carbonyl) | 172 - 175 |

| C-O (Menthyl C attached to O) | 74 - 78 |

| Cα (Valerate) | 33 - 36 |

| Menthyl Ring Carbons | 20 - 50 |

| Valerate Chain Carbons (β, γ) | 22 - 28 |

| Menthyl and Valerate -CH₃ Carbons | 13 - 23 |

Note: These are estimated values based on data for menthol and other p-menthane (B155814) derivatives.[10][11][12]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean vial.[8]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference peak at 0 ppm.

-

Transfer to NMR Tube: Transfer the solution into a 5 mm NMR tube. A small plug of glass wool may be pushed down into the tube to ensure a homogeneous solution and improve shimming.[8]

-

Spectrometer Setup: Place the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used for ¹H NMR.[8] The key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans (often 8 or 16 for good signal-to-noise).

-

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon.[8] Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required to achieve a good signal-to-noise ratio.[8]

-

Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. Processing steps include phasing, baseline correction, and integration of the signals.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Data Presentation: Expected EI-MS Fragmentation

Upon electron ionization (EI), this compound (Molecular Weight: 240.38 g/mol ) is expected to produce a molecular ion peak (M⁺˙) and several characteristic fragment ions.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 240 | [C₁₅H₂₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₁₀H₁₉]⁺ | Loss of the valerate group (CH₃(CH₂)₃COO˙) from the M⁺˙ |

| 138 | [C₁₀H₁₈]⁺˙ | Loss of valeric acid via hydrogen transfer |

| 102 | [C₅H₉O₂]⁺ | Valeric acid fragment cation |

| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement of the valerate chain |

| 83 | [C₆H₁₁]⁺ | Fragmentation of the menthyl ring |

| 57 | [C₄H₉]⁺ | Butyl cation from the valerate chain |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation from the valerate chain or acetyl cation |

Note: Fragmentation patterns are predicted based on common pathways for esters and cyclic alkanes.[13][14] The McLafferty rearrangement is a characteristic fragmentation for esters with a sufficiently long alkyl chain.[13][15]

Experimental Protocol: Acquiring an EI-MS Spectrum

-

Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC-MS). This separates the analyte from any impurities before it enters the ion source.[16]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization). This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).[17]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.[17]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[18]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[18]

-

Data Analysis: The resulting spectrum is plotted as relative intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to confirm the structure.[16]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a small molecule liquid sample like this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. pure.mpg.de [pure.mpg.de]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zefsci.com [zefsci.com]

Menthyl Valerate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of menthyl valerate (B167501) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering available solubility data, detailed experimental methodologies, and visual representations of relevant processes.

Introduction to Menthyl Valerate

This compound is the ester formed from the reaction of menthol (B31143) and valeric acid (pentanoic acid). It is a colorless liquid with a characteristic fruity odor. It is important to distinguish it from its isomer, menthyl isovalerate, which is derived from isovaleric acid (3-methylbutanoic acid). While the two are structurally similar and sometimes referred to interchangeably in literature, their physical properties, including solubility, can differ. This guide will focus on this compound while noting data for menthyl isovalerate where relevant, due to the limited availability of specific data for the former.

Solubility of this compound

The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications. The solubility of this compound is dictated by its molecular structure, which includes a bulky, nonpolar menthyl group and a moderately polar ester group.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information for this compound and its isomer, menthyl isovalerate. Researchers are advised to experimentally determine the solubility in their specific solvent systems.

| Solvent | Compound | Temperature (°C) | Solubility | Data Type |

| Water | This compound | 25 | 0.3057 mg/L | Quantitative (Estimated) |

| Water | Menthyl Isovalerate | Not Specified | Practically Insoluble | Qualitative |

| Ethanol (80%) | Menthyl Isovalerate | Not Specified | 1 mL in 10 mL | Quantitative |

| Ethanol | This compound | Not Specified | Freely Soluble | Qualitative |

| Ethanol | Menthyl Isovalerate | Not Specified | Very Slightly Soluble | Qualitative |

| Chloroform | This compound | Not Specified | Freely Soluble | Qualitative |

| Diethyl Ether | This compound | Not Specified | Freely Soluble | Qualitative |

| Oils | This compound | Not Specified | Freely Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Menthyl Isovalerate | Not Specified | 200 mg/mL | Quantitative |

Experimental Protocols for Solubility Determination

The following section outlines a detailed, representative experimental protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by quantification using gas chromatography (GC).

Shake-Flask Method for Solubility Determination

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Screw-cap vials

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Autosampler vials

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for GC analysis.

-

3. Quantification by Gas Chromatography (GC-FID):

-

Instrument Conditions (Example):

-

Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 100 °C, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the GC to generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the GC.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in g/100 mL or other appropriate units.

-

Visualizations

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors influencing its solubility in organic solvents.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for this compound Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis of this compound via Fischer esterification, followed by purification.

An In-depth Technical Guide to the Stereoisomers of Menthyl Valerate and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), a significant compound in the flavor, fragrance, and pharmaceutical industries, exists as multiple stereoisomers due to the presence of chiral centers in both its menthol (B31143) and valeric acid moieties. The spatial arrangement of these chiral centers gives rise to diastereomers and enantiomers, each with unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of menthyl valerate, with a primary focus on the more extensively studied menthyl isovalerate. It details synthetic methodologies, protocols for stereoisomer separation and characterization, and summarizes known quantitative properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of these chiral molecules.

Introduction: Understanding the Stereochemistry of this compound

This compound is an ester formed from the reaction of menthol and valeric acid. Due to the commercial prevalence and extensive research on the ester derived from isovaleric acid (3-methylbutanoic acid), this guide will primarily focus on menthyl isovalerate, while also acknowledging the principles of stereoisomerism apply to esters of n-valeric acid.

Menthol, a cyclic monoterpene alcohol, possesses three chiral centers, leading to the existence of eight stereoisomers: (±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol. When esterified with a chiral acid, such as a substituted valeric acid, the number of possible stereoisomers of the resulting this compound molecule increases. For instance, the esterification of the eight menthol stereoisomers with racemic 2-methylvaleric acid would result in a complex mixture of sixteen stereoisomers.

The most common and naturally occurring isomer of menthol is (-)-menthol. Consequently, commercial menthyl isovalerate is often l-menthyl isovalerate, derived from (-)-menthol and isovaleric acid.[1] However, the synthesis using different menthol stereoisomers or chiral valeric acid derivatives will produce a range of diastereomers and enantiomers. These stereoisomers, while having the same chemical formula and connectivity, exhibit distinct three-dimensional structures. This structural variance leads to differences in their physical, chemical, and biological properties, including boiling point, optical rotation, and sensory perception (odor and taste).[2]

Synthesis of this compound Stereoisomers

The primary method for synthesizing this compound stereoisomers is through the esterification of a menthol stereoisomer with a valeric acid derivative.

Fischer Esterification

A common laboratory and industrial method is the Fischer esterification, which involves reacting the alcohol (menthol) and the carboxylic acid (valeric or isovaleric acid) in the presence of an acid catalyst.[3]

General Reaction Scheme:

Menthol + Valeric Acid (H⁺ catalyst) ⇌ this compound + H₂O

The specific stereochemistry of the resulting this compound is determined by the stereochemistry of the starting menthol and valeric acid. For example, reacting (-)-menthol with isovaleric acid will yield (-)-menthyl isovalerate.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the esterification process, offering a more energy-efficient and faster alternative to conventional heating.[4]

Logical Workflow for this compound Synthesis

Caption: A logical workflow for the synthesis of this compound.

Properties of this compound Stereoisomers

Quantitative Data

The following table summarizes the known quantitative data for l-menthyl isovalerate and general this compound.

| Property | l-Menthyl Isovalerate | This compound (general) |

| Molecular Formula | C₁₅H₂₈O₂ | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol [3] | 240.38 g/mol [5] |

| Boiling Point | 260-262 °C at 760 mmHg[6][7] | 123 °C at 6 mmHg[3] |

| Density | 0.909 g/mL at 25 °C[7] | 0.906-0.908 g/mL[5] |

| Refractive Index (n_D²⁰) | 1.4480[3] | ~1.445-1.450[6] |

| Optical Rotation ([α]_D²⁰) | -64° (neat) | Not available |

Note: Data for other specific stereoisomers of this compound are not widely reported. The properties of these isomers are expected to differ based on their stereochemistry.

Sensory Properties

The odor and taste of this compound stereoisomers are of significant interest, particularly in the flavor and fragrance industries. l-Menthyl isovalerate is described as having a sweet, herbaceous odor reminiscent of both menthol and isovaleric acid, with a cooling and faintly bitter taste.[5][8]

While specific sensory data for other this compound stereoisomers is scarce, the sensory properties of the parent menthol stereoisomers provide insight into the expected variations.

| Menthol Stereoisomer | Odor Description | Odor Detection Threshold (mg/L) |

| l-menthol (B7771125) | Pleasant, sweet, mint-like, fresh | 5.166[2][9] |

| d-menthol | Similar to l-menthol | 4.734[2][9] |

| l-neomenthol | Musty, herbal | 14.275[2][9] |

| d-neomenthol | Prominent musty, herbal notes | 21.669[2][9] |

| l-isomenthol | Musty, earthy | 30.165[9] |

| d-isomenthol | Musty, earthy | 41.016[9] |

| l-neoisomenthol | Musty, herbal | 14.265[9] |

| d-neoisomenthol | Musty, herbal | 8.972[9] |

The significant differences in odor profiles and detection thresholds among the menthol stereoisomers strongly suggest that the corresponding this compound esters will also exhibit a wide range of sensory properties.

Experimental Protocols

Synthesis of l-Menthyl Isovalerate via Fischer Esterification

This protocol describes a general procedure for the synthesis of l-menthyl isovalerate.

Materials:

-

l-menthol

-

Isovaleric acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine l-menthol (1.0 eq), isovaleric acid (1.1-1.5 eq), and a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.01-0.05 eq) in toluene.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and unreacted isovaleric acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude l-menthyl isovalerate.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Separation of this compound Diastereomers by HPLC

This protocol provides a general method for the separation of this compound diastereomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

UV detector or Refractive Index (RI) detector (as this compound has a weak UV chromophore)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and diastereomers being separated.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Controlled, often near ambient (e.g., 25 °C).

-

Detection: UV at a low wavelength (e.g., 210 nm) or RI detection.

Procedure:

-

Prepare a standard solution of the this compound diastereomeric mixture in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Optimize the mobile phase composition (ratio of non-polar solvent to polar modifier) to achieve baseline separation of the diastereomeric peaks.

-

Once the method is optimized, inject the unknown sample to determine the composition of the diastereomers.

Workflow for HPLC Separation of this compound Diastereomers

References

- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]

- 2. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [drugfuture.com]

- 6. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Menthyl Isovalerate [handomchemicals.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations [mdpi.com]

Thermal Stability and Degradation of Menthyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), an ester of menthol (B31143) and valeric acid, finds application in various industries, including pharmaceuticals and flavorings. Understanding its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat processing or long-term storage at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of menthyl valerate, including its anticipated degradation pathways and the analytical techniques used for its characterization. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from studies on analogous menthyl esters and general principles of ester pyrolysis to provide a robust predictive framework.

Introduction

The thermal decomposition of esters is a complex process influenced by factors such as temperature, time, and the presence of catalysts or impurities. For this compound, a terpene ester, the degradation process is expected to involve the cleavage of the ester bond, leading to the formation of volatile and non-volatile products. This guide details the probable decomposition mechanisms and outlines the experimental protocols necessary to quantify the thermal stability and identify the degradation products of this compound.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed primarily through a pyrolysis mechanism, similar to that observed for other menthyl esters like menthyl acetate (B1210297) and menthyl stearate (B1226849). This process typically involves a concerted, non-radical elimination reaction.

A likely degradation pathway for this compound involves the formation of p-menthene isomers and valeric acid. The reaction proceeds through a cyclic transition state, a characteristic feature of the pyrolysis of esters containing a β-hydrogen on the alcohol moiety.

In the presence of water, particularly under hydrothermal conditions, another potential degradation route is hydrolysis, which would yield menthol and valeric acid.[1]

The following diagram illustrates the predicted primary thermal degradation pathway of this compound.

Caption: Predicted primary thermal degradation pathway of this compound via pyrolysis.

Quantitative Data Summary

| Compound | Decomposition Temperature (°C) | Primary Degradation Products | Yield of p-menthene (%) |

| (-)-Menthyl acetate (gas phase) | 425 - 450 | (+)-trans-p-menthene-2, (+)-p-menthene-3, Acetic acid | ~88 |

| (-)-Menthyl stearate (liquid phase) | 320 - 330 | (+)-trans-p-menthene-2, (+)-p-menthene-3, Stearic acid | ~85 |

Based on this data, it is reasonable to predict that this compound will also decompose to yield p-menthene isomers and valeric acid, likely within a similar temperature range, although the exact temperatures will depend on the specific experimental conditions.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 50% mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

The following diagram outlines the experimental workflow for TGA.

Caption: A simplified workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, hermetically sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., -50°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) peaks. The peak temperatures and the area under the peaks (enthalpy change) are determined.

Gas Chromatography-Mass Spectrometry (GC-MS) of Degradation Products

Objective: To identify and quantify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

-

Sample Degradation: A sample of this compound is heated in a controlled manner (e.g., using a pyrolysis unit coupled to the GC-MS or by collecting the headspace from a heated vial). The heating temperature should be chosen based on the TGA results to ensure significant degradation.

-

GC-MS Analysis:

-

Gas Chromatograph: The volatile degradation products are separated on a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Oven Temperature Program: A programmed temperature ramp is used to elute the separated compounds.

-

Mass Spectrometer: The eluted compounds are ionized (typically by electron ionization) and their mass spectra are recorded.

-

-

Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by using internal or external standards.

The logical relationship for identifying degradation products is shown below.

Caption: Logical flow for the identification of thermal degradation products of this compound.

Conclusion

The thermal stability and degradation of this compound are critical parameters for its application in various fields. Based on the behavior of analogous menthyl esters, the primary thermal degradation pathway is predicted to be a pyrolysis reaction yielding p-menthene isomers and valeric acid. To confirm this and to obtain specific quantitative data for this compound, a systematic study employing TGA, DSC, and GC-MS is essential. The detailed experimental protocols provided in this guide offer a framework for conducting such an investigation, which will ultimately contribute to a better understanding of the thermal properties of this important compound and ensure its safe and effective use.

References

A Technical Guide to the Synthesis of Menthyl Valerate from Menthol and Isovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl valerate (B167501), a significant ester with applications in the pharmaceutical and flavor industries, is primarily synthesized through the esterification of menthol (B31143) and isovaleric acid. This technical guide provides an in-depth overview of the primary synthesis methodologies, including classical acid-catalyzed esterification, modern microwave-assisted techniques, and advanced palladium-catalyzed processes. Additionally, it explores the potential of enzymatic synthesis as a green alternative. This document presents a comprehensive compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers and professionals in the development and optimization of menthyl valerate synthesis.

Introduction

This compound, also known as menthyl isovalerate, is the ester formed from menthol and isovaleric acid. It is a colorless, oily liquid with a characteristic menthol-like odor.[1] This compound is a key component in certain pharmaceutical preparations, most notably as the active ingredient in some anxiolytic medications.[1] The synthesis of this compound is a straightforward esterification reaction, yet the optimization of reaction conditions, catalyst selection, and purification methods are critical for achieving high yields and purity, which are essential for its end applications. This guide will delve into the technical details of the most relevant synthetic routes.

Synthesis Methodologies

The synthesis of this compound from menthol and isovaleric acid can be broadly categorized into chemical and enzymatic methods. Chemical methods are well-established and include conventional heating with an acid catalyst, microwave-assisted synthesis for accelerated reaction times, and palladium-catalyzed carbonylation routes. Enzymatic synthesis, while less documented for this specific ester, presents a promising, environmentally benign alternative.

Chemical Synthesis

The most traditional and widely used method for producing this compound is the direct esterification of menthol with isovaleric acid in the presence of a strong acid catalyst.[2] Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the product side.[4]

Table 1: Summary of Conventional Acid-Catalyzed Synthesis of this compound

| Catalyst | Reactant Molar Ratio (Menthol:Isovaleric Acid:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | - | 100-110 | up to 48 | ~75 | [2][3] |

| HCl | - | 100 | - | - | [3] |

| p-TsOH | 1.0:1.08-1.1:0.015-0.03 | 105-125 | - | 92 | [4] |

| H₂SO₄ + NaCl | - | 80±2 | 20 | ~79.5 | [4] |

Experimental Protocol: Synthesis of this compound using p-Toluenesulfonic Acid

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine l-menthol (B7771125), isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1.0:1.1:0.02, respectively.[4] A solvent such as toluene (B28343) can be used to facilitate the azeotropic removal of water.

-

Heating: Heat the reaction mixture to a temperature of 105-125°C.[4]

-

Reaction Monitoring: Continuously remove the water generated during the reaction using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.[1]

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[2] In the synthesis of this compound, microwave heating can significantly reduce the reaction time compared to conventional heating methods.[5]

Table 2: Summary of Microwave-Assisted Synthesis of this compound